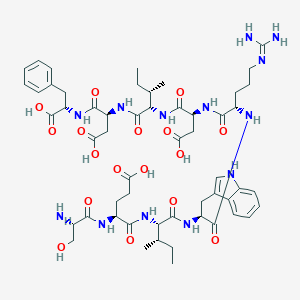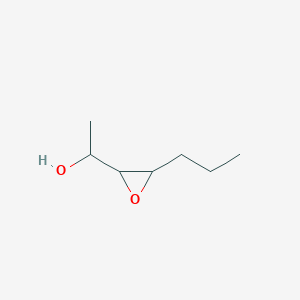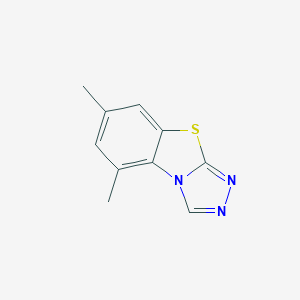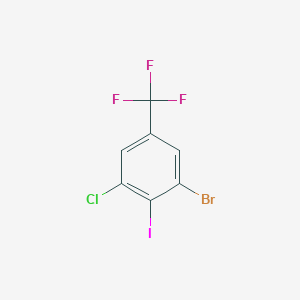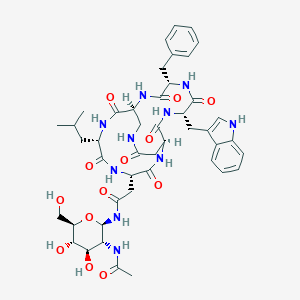
Nepadutant
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le népadutant, également connu sous son nom de code MEN-11420, est un médicament cyclohexapeptide bicyclique glycosylé. Il agit comme un antagoniste hautement sélectif du récepteur de la neurokinine-2 de la tachykinine. Ce composé a été développé par le groupe Menarini et a été étudié pour le traitement des troubles gastro-intestinaux fonctionnels et de l'asthme .
Méthodes De Préparation
Le népadutant est synthétisé en utilisant la méthode de synthèse en phase solide Fmoc. Le procédé consiste à coupler séquentiellement six substances à un support de résine pour obtenir une résine peptidique . Les conditions de réaction détaillées et les méthodes de production industrielle sont exclusives et non divulguées publiquement.
Analyse Des Réactions Chimiques
Le népadutant subit diverses réactions chimiques, notamment :
Oxydation et réduction : Ces réactions ne sont généralement pas associées au népadutant en raison de sa structure peptidique stable.
Substitution : Le népadutant peut subir des réactions de substitution, en particulier au niveau des résidus d'acides aminés.
Réactifs et conditions courants : La synthèse du népadutant implique généralement des réactifs tels que des acides aminés protégés par Fmoc, des agents de couplage tels que le HBTU et des agents de déprotection tels que la pipéridine.
Produits principaux : Le produit principal de ces réactions est le peptide népadutant lui-même, avec des sous-produits mineurs potentiels en fonction des conditions de réaction spécifiques.
Applications de recherche scientifique
Le népadutant a été étudié de manière approfondie pour ses applications thérapeutiques potentielles, notamment :
Chimie : Utilisé comme composé modèle dans la synthèse de peptides et les études de liaison aux récepteurs.
Biologie : Étudié pour son rôle dans la modulation des récepteurs de la neurokinine-2 dans divers systèmes biologiques.
Médecine : Étudié pour le traitement des coliques, des coliques infantiles et des troubles gastro-intestinaux fonctionnels infantiles. .
Mécanisme d'action
Le népadutant exerce ses effets en se liant sélectivement et en antagonisant les récepteurs de la neurokinine-2 de la tachykinine. Cette interaction inhibe la liaison des tachykinines endogènes, telles que la neurokinine A, réduisant ainsi l'activation du récepteur et les réponses physiologiques subséquentes. Les cibles moléculaires principales sont les récepteurs de la neurokinine-2 situés dans le tractus gastro-intestinal et d'autres tissus .
Applications De Recherche Scientifique
Nepadutant has been extensively studied for its potential therapeutic applications, including:
Chemistry: Used as a model compound in peptide synthesis and receptor binding studies.
Biology: Investigated for its role in modulating neurokinin-2 receptors in various biological systems.
Medicine: Studied for the treatment of colic, infantile colic, and infantile functional gastrointestinal disorders. .
Mécanisme D'action
Nepadutant exerts its effects by selectively binding to and antagonizing tachykinin neurokinin-2 receptors. This interaction inhibits the binding of endogenous tachykinins, such as neurokinin A, thereby reducing receptor activation and subsequent physiological responses. The primary molecular targets are the neurokinin-2 receptors located in the gastrointestinal tract and other tissues .
Comparaison Avec Des Composés Similaires
Le népadutant est unique parmi les antagonistes du récepteur de la neurokinine-2 de la tachykinine en raison de sa structure cyclohexapeptide bicyclique glycosylée. Les composés similaires comprennent :
Ibodutant : Un autre antagoniste du récepteur de la neurokinine-2 avec une structure peptidique différente.
Saredutant : Un antagoniste du récepteur de la neurokinine-2 avec des propriétés pharmacologiques distinctes
Le caractère unique du népadutant réside dans son affinité de liaison spécifique au récepteur et ses applications thérapeutiques potentielles dans les troubles gastro-intestinaux et l'asthme .
Propriétés
Numéro CAS |
183747-35-5 |
|---|---|
Formule moléculaire |
C45H58N10O13 |
Poids moléculaire |
947.0 g/mol |
Nom IUPAC |
N-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-2-[(1S,4S,10S,13S,16S)-4-benzyl-7-(1H-indol-3-ylmethyl)-16-(2-methylpropyl)-3,6,9,12,15,18,21-heptaoxo-2,5,8,11,14,17,20-heptazabicyclo[8.8.4]docosan-13-yl]acetamide |
InChI |
InChI=1S/C45H58N10O13/c1-21(2)13-27-39(62)53-31(17-35(59)55-45-36(48-22(3)57)38(61)37(60)33(20-56)68-45)43(66)52-30-16-34(58)47-19-32(44(67)49-27)54-40(63)28(14-23-9-5-4-6-10-23)50-41(64)29(51-42(30)65)15-24-18-46-26-12-8-7-11-25(24)26/h4-12,18,21,27-33,36-38,45-46,56,60-61H,13-17,19-20H2,1-3H3,(H,47,58)(H,48,57)(H,49,67)(H,50,64)(H,51,65)(H,52,66)(H,53,62)(H,54,63)(H,55,59)/t27-,28-,29?,30-,31-,32-,33+,36+,37+,38+,45+/m0/s1 |
Clé InChI |
NGCNKEZHGRXHNL-JSCJOTBSSA-N |
SMILES |
CC(C)CC1C(=O)NC(C(=O)NC2CC(=O)NCC(C(=O)N1)NC(=O)C(NC(=O)C(NC2=O)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC(=O)NC6C(C(C(C(O6)CO)O)O)NC(=O)C |
SMILES isomérique |
CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@H]2CC(=O)NC[C@@H](C(=O)N1)NC(=O)[C@@H](NC(=O)C(NC2=O)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC(=O)N[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)NC(=O)C |
SMILES canonique |
CC(C)CC1C(=O)NC(C(=O)NC2CC(=O)NCC(C(=O)N1)NC(=O)C(NC(=O)C(NC2=O)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC(=O)NC6C(C(C(C(O6)CO)O)O)NC(=O)C |
| 183747-35-5 | |
Synonymes |
Nepadutant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


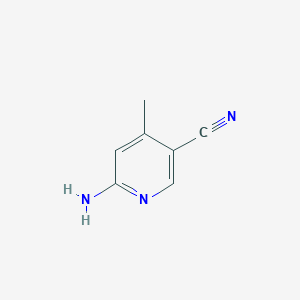
![[(2Z,4E)-5-anilino-2-hydroxypenta-2,4-dienylidene]-phenylazanium;chloride](/img/structure/B65190.png)
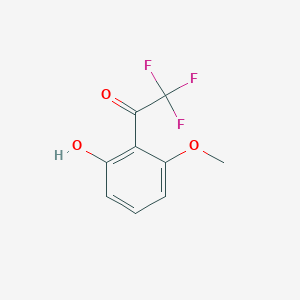
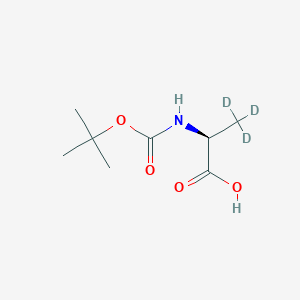

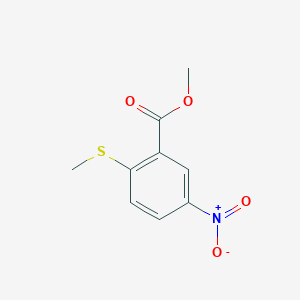
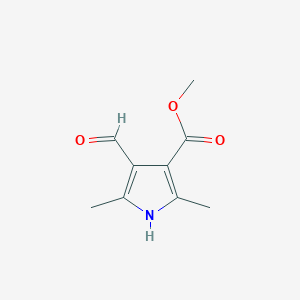
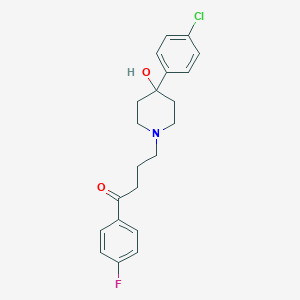
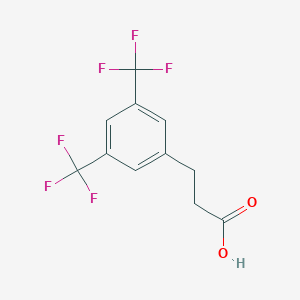
![2,3-Dihydroimidazo[2,1-b]thiazole-6-carboxylic acid](/img/structure/B65206.png)
